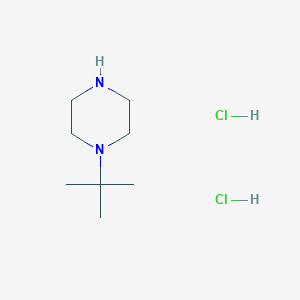

1-tert-Butylpiperazine dihydrochloride

Description

Significance and Research Context of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery. nih.govresearchgate.net This designation stems from their frequent appearance in the structures of biologically active compounds and their ability to interact with a wide range of biological targets. nih.govresearchgate.net The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to cross cell membranes. nih.govscilit.com

The versatile structure of piperazine allows for extensive chemical modifications at its two nitrogen atoms, enabling the synthesis of large and diverse chemical libraries for drug screening. nih.gov These modifications can fine-tune the pharmacological profile of a compound, enhancing its potency, selectivity, and pharmacokinetic properties. scilit.com Consequently, piperazine derivatives have been successfully incorporated into a wide array of therapeutic agents, including those with anticancer, antiviral, and antipsychotic activities. nih.gov

The research context for piperazine derivatives is vast, with ongoing efforts to explore new synthetic methodologies and biological applications. Structure-activity relationship (SAR) studies are frequently conducted to understand how different substituents on the piperazine ring influence a compound's biological activity, guiding the design of more effective therapeutic agents. nih.gov

Overview of 1-tert-Butylpiperazine (B1273478) Dihydrochloride's Role as a Synthetic Intermediate and Scaffold

In synthetic chemistry, 1-tert-Butylpiperazine dihydrochloride (B599025) is often used as a starting material for the introduction of the N-tert-butylpiperazine moiety into more complex molecules. The free base can be readily generated from the dihydrochloride salt for use in various chemical reactions. A common synthetic strategy involves the reaction of the secondary amine of the deprotected 1-tert-butylpiperazine with a suitable electrophile.

Below are tables detailing the chemical properties of 1-tert-Butylpiperazine dihydrochloride and its role in the synthesis of various compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 110469-59-5 |

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.17 g/mol |

Table 2: Examples of Research Utilizing 1-tert-Butylpiperazine Derivatives in Synthesis

| Product/Target Molecule | Synthetic Utility of 1-tert-Butylpiperazine Moiety |

|---|---|

| Cinnamamide-piperazine derivatives | Used as a key intermediate in the synthesis of novel neuroprotective agents. thieme-connect.com |

| [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone (B1245722) derivatives | The tert-butyl protected piperazine was used as a reactant in the synthesis of compounds with potential anticancer and antituberculosis activities. core.ac.uk |

The use of the closely related intermediate, 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate), is also prevalent in research. The Boc (tert-butoxycarbonyl) group is a common protecting group for the piperazine nitrogen, which can be easily removed under acidic conditions. This allows for selective reactions at the unprotected nitrogen, followed by deprotection to reveal the secondary amine for further functionalization. This strategy is widely employed in the synthesis of complex pharmaceutical agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tert-butylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,3)10-6-4-9-5-7-10;;/h9H,4-7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIHCNVEXNZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tert Butylpiperazine Dihydrochloride and Its Precursors

Strategies for the Construction of the Piperazine (B1678402) Core

The piperazine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. Its synthesis can be approached through various strategies, often tailored to the desired substitution pattern. For the preparation of 1-tert-butylpiperazine (B1273478) dihydrochloride (B599025), the initial focus lies on establishing the piperazine ring, which can then be appropriately modified.

Formation of tert-Butyl Piperazine-1-carboxylate (N-Boc-piperazine) as a Key Precursor

A common and effective strategy for the controlled synthesis of monosubstituted piperazines involves the use of a protecting group to temporarily block one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov The resulting intermediate, tert-butyl piperazine-1-carboxylate, also known as N-Boc-piperazine, is a crucial precursor in the synthesis of 1-tert-butylpiperazine. google.com

The most direct method for the synthesis of N-Boc-piperazine involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). google.com In this reaction, the nucleophilic nitrogen atom of piperazine attacks one of the carbonyl carbons of the Boc-anhydride, leading to the formation of a carbamate (B1207046) linkage and the release of tert-butanol (B103910) and carbon dioxide.

A significant challenge in this approach is the potential for di-substitution, where both nitrogen atoms of the piperazine ring react with the Boc-anhydride to form 1,4-di-Boc-piperazine. google.com This side reaction reduces the yield of the desired mono-protected product and necessitates purification steps to isolate the N-Boc-piperazine.

Alternative approaches to N-Boc-piperazine have been developed to improve efficiency and yield. One such method starts from diethanolamine, which undergoes chlorination, followed by Boc protection and finally aminolysis and cyclization to form the N-Boc-piperazine ring. chemicalbook.comgoogle.com Another innovative route utilizes 2-morpholone, which is first reacted with Boc-anhydride to form N-Boc-morpholone, followed by a reaction with ammonia (B1221849) to yield 1-Boc-piperazine. prepchem.com

To favor the formation of the mono-protected product, several strategies for optimizing the reaction conditions have been explored. A common approach is to use a large excess of piperazine relative to the Boc-anhydride. This statistical approach increases the probability that a molecule of Boc-anhydride will react with an unprotected piperazine molecule rather than an already mono-protected one.

Another effective method involves the in-situ formation of a piperazine salt. By adding one equivalent of an acid, such as glacial acetic acid, to the reaction mixture, one of the nitrogen atoms of piperazine is protonated, rendering it non-nucleophilic. google.com The remaining free nitrogen can then selectively react with the Boc-anhydride. Subsequent work-up with a base neutralizes the salt, yielding the N-Boc-piperazine. This method has been shown to improve the selectivity of the N-protection step. google.com

The choice of solvent also plays a role in the reaction's outcome. While various solvents can be used, the reaction is often carried out in a suitable organic solvent that can dissolve both the piperazine and the Boc-anhydride.

| Parameter | Condition | Outcome | Reference |

| Reactant Ratio | Large excess of piperazine to Boc-anhydride | Favors mono-protection statistically | |

| Acid Addition | 1 equivalent of glacial acetic acid | Forms mono-salt, selective protection of the free amine | google.com |

| Alternative Starting Material | Diethanolamine | Multi-step synthesis via chlorination, Boc protection, and cyclization | chemicalbook.comgoogle.com |

| Alternative Starting Material | 2-Morpholone | Two-step synthesis via N-Boc-morpholone intermediate | prepchem.com |

Functionalization and Derivatization of the Piperazine Ring

With the successful synthesis of N-Boc-piperazine, the next stage involves the introduction of the tert-butyl group onto the remaining free nitrogen atom. This is a critical step in the formation of the target molecule.

Alkylation and Arylation Reactions on Piperazine Nitrogen Atoms

The free secondary amine of N-Boc-piperazine is a nucleophile and can readily participate in alkylation and arylation reactions. These reactions are fundamental to introducing a wide variety of substituents onto the piperazine ring, leading to a diverse range of chemical entities with potential biological activities.

A direct synthesis of 1-tert-butylpiperazine has been reported via the debenzylation of 1-benzyl-4-tert-butylpiperazine. In this process, the benzyl (B1604629) group is removed through catalytic hydrogenation, yielding the desired 1-tert-butylpiperazine.

The functionalization of the piperazine nitrogen typically proceeds through a nucleophilic substitution mechanism. In the case of alkylation, the nitrogen atom of the piperazine acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

For the synthesis of 1-tert-butylpiperazine, a potential route, though not explicitly detailed in the provided context, would involve the reaction of piperazine (or a protected version) with a tert-butyl electrophile. However, direct alkylation with tert-butyl halides can be challenging due to steric hindrance and the potential for elimination side reactions.

Once the 1-tert-butylpiperazine free base is obtained, it can be converted to its dihydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the compound's stability, solubility, and handling properties. The free base is typically dissolved in a suitable organic solvent, and a solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether or isopropanol) is added, leading to the precipitation of the dihydrochloride salt.

Reductive Amination Protocols for Substituted Piperazines

Reductive amination is a cornerstone in synthetic chemistry for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of substituted piperazines. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For piperazine synthesis, this can involve either the formation of the ring or the substitution of a pre-existing piperazine core.

The synthesis of secondary and tertiary amines through the reductive amination of carbonyl compounds is one of the most significant reactions in synthetic chemistry. researchgate.net A variety of reducing agents can be used, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. google.comnih.gov For instance, N-alkylation of a piperazine core can be achieved by reacting it with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This approach is versatile and tolerates a wide range of functional groups. researchgate.net

A common strategy for preparing N-substituted piperazines involves the reductive alkylation of a free amino group on a resin-immobilized amino acid, often using NaCNBH₃ with catalytic acetic acid in dimethylformamide. google.com More recent advancements have seen the use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), which allow for the asymmetric synthesis of chiral amines under mild, aqueous conditions. researchgate.net

Below is a table summarizing various reductive amination conditions used in piperazine synthesis.

| Amine Substrate | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Features | Reference |

| 2-(piperazin-1-yl)ethanamine | N-methyl-4-piperidone | Sodium triacetoxyborohydride | 1,2-dichloroethane | Mild and selective reduction for N-alkylation. nih.gov | nih.gov |

| Resin-immobilized amino acid | Various aldehydes | Sodium cyanoborohydride / Acetic acid | Dimethylformamide | Solid-phase synthesis application. google.com | google.com |

| N-Boc-piperazine | Various aldehydes | Sodium triacetoxyborohydride | Not specified | Used in the synthesis of N-alkyl derivatives of drugs. mdpi.com | mdpi.com |

| 2-Nitrobenzaldehyde | Primary amines | Imine reductases (IREDs) | Water | Biocatalytic, sustainable approach for chiral amines. researchgate.net | researchgate.net |

Stereoselective Approaches in Piperazine Ring Modification

The synthesis of chiral, non-racemic piperazines is of significant interest due to their prevalence in pharmaceuticals. Stereoselective approaches are crucial for controlling the three-dimensional arrangement of substituents on the piperazine ring. These methods can be categorized into diastereoselective and enantioselective strategies.

One notable diastereoselective method involves an intramolecular palladium-catalyzed hydroamination reaction, which can produce 2,6-disubstituted piperazines with a high degree of control over the relative stereochemistry, often resulting in the trans isomer. rsc.org Another approach utilizes the cyclization of chiral precursors derived from amino acids. For example, a route starting from N-Boc protected (S)-alanine can yield a 2,3-substituted 1,4-diamine, which then cyclizes to form the piperazine ring. nih.gov

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of cis-2-phenyl-3-(trifluoromethyl)piperazine has been achieved using a chiral sulfinamide auxiliary. rsc.org This method involves the reaction of a primary amine with 2-chloroacetyl chloride, followed by a 6-exo-tet cyclization and subsequent reductions to furnish the desired cis-disubstituted piperazine. rsc.org Furthermore, a one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation, can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org

Advanced Synthetic Transformations Involving N-Boc Piperazines

The use of the tert-butoxycarbonyl (Boc) protecting group is widespread in piperazine chemistry. N-Boc piperazines are key intermediates that enable selective functionalization and advanced synthetic transformations due to the Boc group's ability to direct reactions and its stability under various conditions, followed by its facile removal.

Directed ortho-Metalation and Trapping Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of N-Boc piperazines, the Boc group can direct the deprotonation of an adjacent C-H bond, creating a nucleophilic center that can be trapped with various electrophiles. This is more accurately described as directed α-lithiation.

The α-functionalization of N-Boc-protected piperazines via direct C–H lithiation is a straightforward and effective method. beilstein-journals.org This process typically involves treating the N-Boc piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as tetramethylethylenediamine (TMEDA), to generate an α-lithiated intermediate. beilstein-journals.orgwhiterose.ac.uk This intermediate can then be trapped with a range of electrophiles, including trimethylsilyl (B98337) chloride (TMSCl), alkyl halides, and carbonyl compounds. whiterose.ac.uk

For instance, the lithiation of N-Boc-N'-tert-butylpiperazine with s-BuLi and TMEDA allows for the introduction of various substituents onto the carbon atom alpha to the Boc-protected nitrogen. beilstein-journals.org The bulky tert-butyl group on the distal nitrogen often leads to better yields compared to smaller alkyl groups. beilstein-journals.org Asymmetric lithiation-substitution can be achieved using a chiral ligand, such as (–)-sparteine or a (+)-sparteine surrogate, to produce enantiopure α-substituted N-Boc piperazines. mdpi.com

| N-Boc Piperazine Substrate | Lithiation Conditions | Electrophile | Product Yield | Key Features | Reference |

| N-Boc-N'-benzyl piperazine | s-BuLi, THF, -78°C | Me₃SiCl | 60-74% | Diamine-free lithiation conditions. | whiterose.ac.uk |

| N-Boc-N'-benzyl piperazine | s-BuLi, THF, -78°C | Benzophenone | 90% | Forms oxazolidinone after cyclization. | whiterose.ac.uk |

| N-Boc-N'-tert-butyl piperazine | s-BuLi, TMEDA | MeI | Good | Bulky distal group improves yield. | beilstein-journals.org |

| N-Boc-N'-methyl piperazine | s-BuLi, TMEDA, -10°C | Me₃SiCl | Not specified | Early example of α-substituted N-Boc piperazine synthesis. | whiterose.ac.uk |

Cyclizative Condensation Strategies for Piperazine Formation

The construction of the piperazine ring itself can be achieved through various cyclizative condensation reactions. These methods build the heterocyclic core from acyclic precursors.

One strategy involves the Dieckmann cyclization of substrates like CH₂(NR'CO₂Ph)CH₂N(R)C(O)CH₂-X, where a terminal methylene (B1212753) group, activated by a group X (e.g., ketone, ester), closes onto a carbamate carbonyl to form piperazine-2,5-diones. epa.gov Another prominent approach is the Ugi four-component reaction (U-4CR), which can rapidly assemble complex molecules. By using bifunctional starting materials, such as a Boc-protected α-amino acid, an isocyanide, an aldehyde, and an amine, a linear precursor is formed, which can then undergo deprotection and cyclization to yield highly substituted diketopiperazines (DKPs). organic-chemistry.org

A more recent development for constructing the piperazine ring involves a sequential double Michael addition of nitrosoalkenes to primary amines, which forms bis(oximinoalkyl)amines. nih.govresearchgate.net This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to furnish the piperazine core. nih.govresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring, offering a straightforward way to modify bioactive molecules. nih.gov

Large-Scale Synthetic Approaches and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of efficient, scalable, and cost-effective routes. For 1-tert-butylpiperazine, this involves optimizing the synthesis of key intermediates like 1-Boc-piperazine and the final deprotection and substitution steps.

Development of Efficient and Scalable Synthetic Routes

An efficient route for the large-scale synthesis of a fluphenazine (B1673473) derivative utilizes tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) as a readily available starting material. The process involves a scalable nucleophilic substitution reaction, demonstrating the utility of this precursor in industrial applications. researchgate.net

The synthesis of 1-Boc-piperazine itself has been optimized for large-scale production. One patented method involves the reaction of 2-morpholone with Boc anhydride (B1165640) to form N-Boc-morpholone, which is then reacted with ammonia to yield 1-Boc-piperazine. This two-step process is reported to be simple, high-yielding, and suitable for industrialization. google.comgoogle.com An alternative efficient synthesis starts from diethylamine, proceeding through chlorination, Boc protection, and finally cyclization with ammonia to give 1-Boc-piperazine in high yield (>93.5%) and purity. chemicalbook.com

The final step in producing 1-tert-butylpiperazine often involves the debenzylation of a precursor like 1-benzyl-4-tert-butylpiperazine. A described procedure involves dissolving the precursor in ethanol (B145695) and hydrogenating it over a palladium-on-charcoal catalyst. After completion of the hydrogen uptake, the catalyst is filtered off, and the product is isolated by vacuum distillation, yielding 1-tert-butylpiperazine as an oil that crystallizes upon standing. prepchem.com The formation of the dihydrochloride salt is then typically achieved by treating a solution of the free base with hydrochloric acid.

Integration of Green Chemistry Principles in Piperazine Synthesis

The growing emphasis on sustainable development has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like piperazine and its derivatives. researchgate.netresearchgate.net Conventional synthetic strategies have often been challenged due to the use of toxic chemicals and the generation of waste. researchgate.netresearchgate.net In response, researchers have developed several environmentally benign methods for piperazine synthesis that aim to improve efficiency, reduce energy consumption, and minimize environmental impact. researchgate.netbenthamdirect.com

Key green chemistry strategies applicable to piperazine synthesis include:

Microwave-Assisted Synthesis : The use of microwave radiation is an environmentally friendly technique that can significantly increase reaction rates, reduce the formation of side-products, and save energy compared to conventional heating methods. nih.govresearchgate.net This approach has been recognized as a powerful tool for constructing piperazine scaffolds. benthamdirect.com

Photoredox Catalysis : This method offers a sustainable route for chemical synthesis by using visible light to drive reactions. organic-chemistry.orgmdpi.com It allows for the synthesis of piperazine derivatives under mild conditions. organic-chemistry.org Recent advancements have focused on developing organic photocatalysts, which are more sustainable alternatives to costly and potentially toxic transition-metal catalysts. mdpi.com

Use of Green Solvents and Reusable Catalysts : A significant aspect of green chemistry involves replacing hazardous solvents with more environmentally friendly options. researchgate.netunibo.it An eco-friendly and cost-effective approach in arylpiperazine synthesis involves using piperazine itself as the solvent. organic-chemistry.org Additionally, the development of heterogeneous catalysts, such as metal ions supported on a polymeric resin, allows for easy separation from the reaction mixture and potential reuse, aligning with green chemistry principles. nih.gov

Catalyst-Free Synthesis : Developing synthetic routes that proceed efficiently without a catalyst represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. researchgate.netresearchgate.net

These approaches represent a collective effort to make the synthesis of piperazines and their derivatives more sustainable and economically viable. benthamdirect.com

| Strategy | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave radiation for heating. | Increased reaction rates, energy saving, reduced side-products. | nih.govresearchgate.netbenthamdirect.com |

| Photoredox Catalysis | Use of light to initiate chemical reactions. | Mild reaction conditions, use of sustainable organic catalysts. | researchgate.netorganic-chemistry.orgmdpi.com |

| Green Solvents & Catalysts | Use of eco-friendly solvents and reusable catalysts. | Reduced toxicity, cost-effectiveness, catalyst recyclability. | nih.govresearchgate.netorganic-chemistry.org |

| One-Pot Reactions | Combining multiple synthetic steps in one vessel. | Improved efficiency, reduced waste and solvent use. | nih.govresearchgate.netresearchgate.net |

Fundamental Reaction Pathways of Piperazine Derivatives

The reactivity of the piperazine ring is fundamentally governed by the presence of two nitrogen atoms at the 1 and 4 positions. researchgate.net These nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic, which dictates the majority of the characteristic reactions of this heterocyclic system. The specific reaction pathways can be influenced by the nature of the substituents on one or both nitrogen atoms.

Analysis of Nucleophilic Reactivity of Piperazine Nitrogens

The two nitrogen atoms in the piperazine scaffold are the primary centers of reactivity, acting as potent nucleophiles. researchgate.net This nucleophilicity allows piperazine and its derivatives to readily participate in reactions with a wide array of electrophiles. The fundamental activity is attributed to the lone pair of electrons on each nitrogen atom, which can be donated to form new covalent bonds. researchgate.net

In unsymmetrically substituted piperazines, such as 1-tert-butylpiperazine, the two nitrogen atoms exhibit different degrees of reactivity. The nitrogen atom bearing the substituent (N1) is a tertiary amine, while the unsubstituted nitrogen (N4) is a secondary amine. Generally, secondary amines are more nucleophilic than tertiary amines due to reduced steric hindrance and differences in electronic effects. Consequently, in 1-tert-butylpiperazine, the N4 nitrogen is the more reactive nucleophilic center for subsequent functionalization. This differential reactivity is a key principle exploited in the synthesis of complex, selectively substituted piperazine derivatives. nih.gov

The nucleophilicity of the piperazine nitrogens is also influenced by the reaction conditions, such as the solvent and pH. In its dihydrochloride form, 1-tert-butylpiperazine dihydrochloride, the nitrogen atoms are protonated, which neutralizes their nucleophilicity. A base must be added to the reaction mixture to deprotonate at least one of the nitrogen atoms, thereby liberating the lone pair and restoring its nucleophilic character, allowing it to engage with electrophiles.

Role of the tert-Butyl Group in Reaction Selectivity and Mechanism

The tert-butyl group attached to one of the piperazine nitrogens in 1-tert-butylpiperazine plays a crucial role as a directing group, primarily through steric hindrance. This large, bulky alkyl group physically obstructs the nitrogen atom to which it is attached (N1), making it significantly less accessible to incoming electrophiles. As a result, chemical reactions, particularly substitutions, are overwhelmingly directed to the less hindered, secondary nitrogen atom (N4).

This steric effect provides a straightforward and effective method for achieving selective mono-functionalization of the piperazine ring without the need for traditional protecting group strategies. nih.gov While protecting groups like tert-butyloxycarbonyl (Boc) are commonly used to temporarily block one nitrogen to allow reaction at the other, the tert-butyl group in 1-tert-butylpiperazine serves as a permanent, non-removable directing group. chemicalbook.commdpi.com

Beyond sterics, the tert-butyl group also has a modest electronic effect. As an alkyl group, it is weakly electron-donating through induction. This effect slightly increases the electron density on the N1 nitrogen, which would typically enhance its basicity and nucleophilicity. However, in the case of the tert-butyl group, the powerful steric hindrance effect dominates, effectively overriding the electronic contribution and rendering the N4 position the preferred site of reaction. This reliable regioselectivity is a cornerstone of its utility as a building block in chemical synthesis.

Elucidation of Condensation and Substitution Reaction Mechanisms

Piperazine derivatives readily undergo condensation and substitution reactions, which are the most common methods for their elaboration.

Substitution Reactions: N-alkylation and N-arylation are cornerstone substitution reactions for piperazines. These reactions proceed via nucleophilic substitution mechanisms.

N-Alkylation: This typically occurs through an SN2 mechanism where a piperazine nitrogen attacks an alkyl halide or sulfonate, displacing the leaving group. For 1-tert-butylpiperazine, the N4 nitrogen acts as the nucleophile. The reaction rate is dependent on the concentration of both the piperazine and the alkylating agent.

N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring can be achieved through several methods, including Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction) and nucleophilic aromatic substitution (SNAr). nih.gov The SNAr mechanism is viable when the aromatic ring is electron-deficient, containing strong electron-withdrawing groups. In this mechanism, the piperazine nitrogen attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov

| Reaction Type | Typical Electrophile | Catalyst/Conditions | Mechanism |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Base (e.g., K₂CO₃, Et₃N) | SN2 |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides (e.g., Ar-Br, Ar-Cl) | Pd Catalyst, Ligand, Base | Catalytic Cycle |

| N-Arylation (SNAr) | Electron-Deficient Aryl Halides | Base | Addition-Elimination |

| N-Acylation | Acyl Chlorides, Anhydrides | Base or Schotten-Baumann | Nucleophilic Acyl Substitution |

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

Reductive Amination: This is a powerful method for forming C-N bonds and involves the reaction of the secondary amine of 1-tert-butylpiperazine with an aldehyde or ketone. mdpi.com The reaction proceeds in two stages: first, a nucleophilic attack of the nitrogen on the carbonyl carbon forms a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, this intermediate is reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. mdpi.com

Amide Formation: Piperazines react with carboxylic acids and their derivatives (like acyl chlorides or esters) to form amides. mdpi.com The reaction with an acyl chloride, for instance, is a nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion, forming the stable amide bond.

Pathways of Oxidation and Reduction Reactions

Piperazine derivatives can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions.

Oxidation Reactions: The nitrogen and carbon atoms of the piperazine ring are susceptible to oxidation.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids (e.g., m-CPBA). ambeed.com In 1-tert-butylpiperazine, oxidation would preferentially occur at the more sterically accessible N4 nitrogen.

C-H Oxidation and Dehydrogenation: Oxidation can also occur at the C-H bonds of the ring, particularly those adjacent (alpha) to the nitrogen atoms. Strong oxidizing agents can lead to ring opening or the formation of piperazine-2,5-diones. rsc.org Under certain conditions, oxidation can result in dehydrogenation, leading to the formation of unsaturated pyrazine (B50134) derivatives. rsc.org Atmospheric oxidation, initiated by hydroxyl radicals, can proceed via both N–H and C–H abstraction, leading to a complex mixture of products including nitrosopiperazines and tetrahydropyrazines. nih.gov The thermal and oxidative degradation of piperazine often proceeds through substitution reactions and radical mechanisms. utexas.edu

| Oxidizing Agent | Piperazine Derivative | Major Product(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Piperazine | Piperazine N-oxide |

| Lead Tetra-acetate | N-blocked piperazine-2,5-diones | Acetoxylated products |

| Sulphur in DMF | N-blocked piperazine-2,5-diones | Dehydrogenated products |

| Hydroxyl Radical (•OH) | Piperazine | 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine |

Reduction Reactions: Reduction reactions are more commonly associated with the synthesis of piperazine derivatives rather than the reactivity of the pre-formed ring.

Reduction of Amides: Carboxyamides derived from piperazine can be reduced to the corresponding tertiary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which is a common strategy for converting an acyl group into an alkyl group on the piperazine nitrogen. nih.gov

Reductive Cyclization: Piperazine rings themselves can be synthesized via the catalytic reductive cyclization of precursors like dioximes. mdpi.com

Reduction of Pyrazines: The hydrogenation of substituted pyrazines over catalysts like palladium or platinum is a direct method to produce the corresponding saturated piperazine ring. mdpi.com

Mechanistic Studies Through Advanced Techniques

To gain deeper insight into the precise sequence of bond-making and bond-breaking events in a reaction, chemists employ advanced physical organic techniques. These methods provide evidence that helps to support or refute proposed reaction mechanisms.

Application of Kinetic Isotope Effects (KIE) to Reaction Mechanism Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of a reaction. libretexts.org The technique involves replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D) and measuring the resulting change in the reaction rate. wikipedia.org

The basis of the KIE is vibrational. A bond to a heavier isotope has a lower zero-point vibrational energy than a bond to a lighter isotope. princeton.edu Consequently, more energy is required to break the bond to the heavier isotope, leading to a slower reaction rate if this bond is broken in the rate-limiting step. The KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org

Primary KIE: A "normal" primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. baranlab.org For instance, in an oxidation reaction of a piperazine derivative that proceeds via C-H bond abstraction as the slowest step, replacing the targeted hydrogen with deuterium would significantly slow down the reaction.

Secondary KIE: A smaller KIE (kH/kD ≈ 0.7–1.5) can be observed even when the bond to the isotope is not broken. This secondary effect arises from changes in hybridization or the steric environment at the labeled position during the reaction. wikipedia.org For example, it can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

For reactions involving 1-tert-butylpiperazine, KIE studies could be designed to elucidate various mechanisms. For example, to distinguish between an E2 and E1 elimination mechanism in a reaction involving a piperazine-derived substrate, one could isotopically label the hydrogen on the beta-carbon. A large primary KIE would support a concerted E2 mechanism where the C-H bond is broken in the rate-determining step, while a small secondary KIE would be consistent with a stepwise E1 mechanism. princeton.edu

| Proposed Mechanism | Position of Deuterium Label | Expected kH/kD Value | Interpretation |

|---|---|---|---|

| Oxidation via C-H Abstraction | α-carbon to Nitrogen | ~5-7 | Primary KIE; C-H bond broken in rate-determining step. |

| SN2 Substitution at N4 | N-H bond at N4 | > 2 | Primary KIE; N-H bond broken in rate-determining step (e.g., deprotonation). |

| E2 Elimination | β-carbon to leaving group | ~6-8 | Primary KIE; C-H bond broken in rate-determining step. |

| E1 Elimination | β-carbon to leaving group | ~1.1-1.3 | Secondary KIE; C-H bond is not broken in the rate-determining step. |

By carefully designing experiments with isotopically labeled 1-tert-butylpiperazine or its reaction partners, KIE studies can provide unambiguous evidence about transition state structures and the sequence of elementary steps in complex chemical transformations.

Investigation of Chemical Reactivity and Reaction Mechanisms Involving 1 Tert Butylpiperazine Dihydrochloride and Its Precursors

Elucidation of Reaction Mechanisms

Research into the synthesis and functionalization of piperazine (B1678402) derivatives has effectively utilized in situ IR spectroscopy to optimize reaction conditions and understand complex reaction pathways. researchgate.netresearchgate.net For instance, in reactions involving N-Boc piperazines, which are common precursors, in situ IR monitoring has been instrumental in determining optimal lithiation times and in the subsequent trapping of electrophiles. researchgate.net This technique enables researchers to follow the consumption of the starting material and the appearance of the product in real-time, ensuring the reaction goes to completion and minimizing the formation of byproducts. whiterose.ac.uk

The application of in situ IR spectroscopy is particularly advantageous in reactions that are sensitive to timing and temperature, such as the lithiation of N-Boc protected piperazines. researchgate.netacs.org By monitoring the infrared spectrum, it is possible to observe the formation of the lithiated intermediate and determine its stability under the reaction conditions. nih.gov This has been crucial in overcoming challenges such as ring-fragmentation of the lithiated species. researchgate.net

A typical experimental setup for in situ IR monitoring involves a probe immersed directly into the reaction vessel, which is connected to an FTIR spectrometer. This allows for the continuous collection of spectra as the reaction proceeds. The changes in the intensity of specific absorption bands over time can then be used to generate concentration profiles for the various species in the reaction mixture.

Detailed research findings from studies on related piperazine compounds have demonstrated the utility of this technique. For example, in the synthesis of α-functionalized N-Boc piperazines, in situ IR spectroscopy was used to establish precise lithiation times, which were found to be critical for achieving high yields and selectivities. researchgate.net The monitoring of the carbonyl stretch of the Boc group, for instance, provides direct information about the state of the starting material and its conversion to the product. acs.orgnih.gov

The data obtained from in situ spectroscopic monitoring can be presented in various formats, including 3D waterfall plots of spectra over time or kinetic plots of absorbance versus time for specific wavenumbers. These visualizations provide a clear and detailed picture of the reaction dynamics.

Below are interactive data tables summarizing characteristic infrared absorption frequencies that are typically monitored in reactions involving piperazine precursors.

Table 1: Characteristic Infrared Absorption Bands for Monitoring Reactions of N-Boc-piperazine

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product/Intermediate | Notes |

| N-H (of piperazine) | Stretching | 3300 - 3500 | Reactant | Disappearance indicates N-substitution. |

| C=O (Boc group) | Stretching | 1680 - 1700 | Reactant | Shift or disappearance indicates reaction at the Boc-protected nitrogen or deprotection. acs.orgnih.gov |

| C-N | Stretching | 1150 - 1250 | Reactant/Product | Changes in this region can indicate the formation of new C-N bonds. dergipark.org.tr |

| C-H (alkyl) | Stretching | 2800 - 3000 | Reactant/Product | Generally present throughout the reaction, but changes in the fingerprint region can be informative. dergipark.org.tr |

Table 2: Hypothetical In Situ IR Monitoring of the N-tert-Butylation of Piperazine

| Time (minutes) | Absorbance at ~3400 cm⁻¹ (N-H Stretch) | Absorbance at ~2970 cm⁻¹ (tert-Butyl C-H Stretch) | Reaction Progress |

| 0 | 0.85 | 0.05 | Initial state: Piperazine reactant is present. |

| 15 | 0.62 | 0.28 | Reaction proceeding: Consumption of piperazine and formation of the N-tert-butyl group. |

| 30 | 0.35 | 0.55 | Reaction progressing: Further formation of the product. |

| 60 | 0.10 | 0.80 | Nearing completion: Most of the piperazine has reacted. |

| 90 | < 0.05 | 0.85 | Reaction complete: The N-H stretch of the starting material has disappeared. |

While the direct application of in situ IR spectroscopy to the synthesis of 1-tert-butylpiperazine (B1273478) dihydrochloride (B599025) is not extensively detailed in publicly available literature, the principles and methodologies established from studies on structurally similar piperazine derivatives are highly transferable. mdpi.com The monitoring of key functional group transformations, such as the disappearance of the N-H stretch of piperazine and the appearance of bands corresponding to the tert-butyl group, would be a primary focus. This powerful analytical technique provides a deeper understanding of the reaction mechanism and enables the development of more efficient and robust synthetic processes.

Applications of 1 Tert Butylpiperazine Dihydrochloride As a Core Scaffold in Organic and Medicinal Chemistry Research

Development of Novel Piperazine-Containing Molecules for Drug Discovery

The piperazine (B1678402) ring is a common feature in numerous clinically approved drugs due to its favorable characteristics, including solubility, basicity, and synthetic accessibility. nih.govresearchgate.net The introduction of a tert-butyl group on one of the piperazine nitrogens provides steric hindrance that can influence receptor binding, selectivity, and metabolic stability, making 1-tert-butylpiperazine (B1273478) a valuable starting material for drug discovery campaigns.

The synthesis of complex molecules for drug discovery often involves the strategic incorporation of the 1-tert-butylpiperazine scaffold. This is typically achieved through N-alkylation or N-arylation reactions at the secondary amine position of the piperazine ring, allowing for the systematic exploration of chemical space and the generation of extensive compound libraries for biological screening.

The 1-tert-butylpiperazine scaffold has been successfully employed in the design of potent and selective inhibitors for various enzymes and G-protein coupled receptors (GPCRs).

Histamine (B1213489) Receptor Antagonists: In the search for new histamine H₃ receptor (H₃R) ligands, a series of novel tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives were synthesized and evaluated. The H₃R is a key target for central nervous system disorders. Several of these compounds, which incorporate a substituted piperazine ring, demonstrated high binding affinity for the human H₃ receptor (hH₃R). The 4-pyridyl derivatives were particularly potent, with Kᵢ values ranging from 16.0 to 120 nM. wisdomlib.org Docking studies suggested that the specific heteroaromatic substituent on the piperazine nitrogen could interact with key amino acid residues within the receptor binding site. wisdomlib.org

Table 1: Binding Affinities of Selected Piperazine Derivatives for the Human H₃ Receptor Interactive Data Table

| Compound ID | R Group (on Piperazine N) | Kᵢ (nM) |

|---|---|---|

| 4 | 4-pyridyl | 120 |

| 10 | 4-pyridyl | 16.0 |

| 16 | 4-pyridyl | 21.1 |

| 22 | 4-pyridyl | 20.3 |

Source: Compiled from research findings on novel H₃R ligands. wisdomlib.org

Kinase Inhibitors: The piperazine scaffold is a cornerstone in the development of kinase inhibitors, a critical class of drugs, particularly in oncology. While not always featuring a tert-butyl group, the principles of using a substituted piperazine are well-established. For instance, new piperazine–chalcone hybrids have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. The most potent compound from this series, compound Ve , exhibited an IC₅₀ value of 0.57 µM, comparable to the established drug Sorafenib (IC₅₀ = 0.51 µM). This highlights the utility of the piperazine core in orienting pharmacophoric groups to effectively interact with the kinase active site.

The ability of the piperazine ring to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting the central nervous system (CNS). Derivatives of 1-tert-butylpiperazine have shown promise in this area.

Research into the aforementioned histamine H₃R antagonists revealed significant neuroactive properties. The most promising compounds demonstrated anticonvulsant activity in a maximal electroshock-induced seizure model in mice. wisdomlib.org Furthermore, for compound 10 , researchers confirmed its ability to penetrate the blood-brain barrier and demonstrated its pro-cognitive (memory-enhancing) properties in a passive avoidance test. wisdomlib.org

Separately, structure-activity relationship studies on analogs of WAY-100135, an N-tert-butyl-propanamide derivative, have explored the role of the piperazine moiety in binding to serotonin (B10506) receptors. These studies led to the synthesis of potent 5-HT₁ₐ ligands, which are targets for treating anxiety and depression. researchgate.net Piperazine derivatives have also been investigated as potential therapeutic agents for Alzheimer's disease by targeting transient receptor potential canonical 6 (TRPC6) channels, with some compounds showing neuroprotective effects against amyloid toxicity. nih.gov

The piperazine scaffold is a versatile structural motif that has been incorporated into agents designed to combat a wide array of infectious diseases.

Antimicrobial Agents: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have shown that N-alkyl and N-aryl piperazine derivatives exhibit activity against various bacterial strains. apjhs.com In one study, synthesized piperazine derivatives showed noteworthy activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov The adaptability of the piperazine ring allows it to be combined with other heterocyclic systems, such as 1,3,4-thiadiazole, to create novel compounds with significant antibacterial activity, particularly against Gram-negative strains like E. coli. nih.gov

Antiviral Agents: The development of piperazine derivatives as antiviral agents is an active area of research, as evidenced by patent filings for compounds designed to have therapeutic effects against viral infections. mdpi.com

Antiparasitic Agents: Piperazine and its salts are well-known for their anthelmintic (anti-worm) properties, particularly against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). wisdomlib.org The mechanism involves inducing flaccid paralysis in the parasite by targeting its GABA receptors, leading to its expulsion from the host. wisdomlib.org The piperazine scaffold is also a component of the antiparasitic drug piperaquine, used in antimalarial therapies. researchgate.net Furthermore, the incorporation of piperazine fragments into other chemical scaffolds, such as benzimidazoles, has yielded compounds with promising anthelmintic and antineoplastic activity. nih.gov

Anticancer Agents: As mentioned previously, the piperazine scaffold is integral to many kinase inhibitors used in cancer therapy. researchgate.net Its role extends to compounds that exhibit direct antiproliferative effects against various cancer cell lines, including colon, prostate, breast, and lung cancers. nih.gov For example, novel piperazine derivatives PD-1 and PD-2 were shown to effectively inhibit the growth of HepG2 (liver cancer) cells in a dose-dependent manner, with compound PD-2 achieving 90.45% growth inhibition at the highest tested concentration. nih.gov

Table 2: Anticancer Activity of Piperazine Derivatives on HepG2 Cells Interactive Data Table

| Compound ID | Max. Concentration | Growth Inhibition (%) |

|---|---|---|

| PD-1 | 100 µg/mL | 55.44% |

| PD-2 | 100 µg/mL | 90.45% |

Source: Data from in-vitro evaluation of novel piperazine derivatives. nih.gov

Antituberculosis Agents: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The piperazine scaffold has been identified as a vital building block in this area. A number of piperazine derivatives have shown potent inhibition against InhA, the enoyl-acyl carrier protein reductase enzyme essential for mycolic acid biosynthesis in the bacterial cell wall. Other research has focused on synthesizing phenothiazine-piperazine hybrids, which showed inhibitory activity against M. tuberculosis growth at concentrations as low as 1 µg/L.

Beyond serving as a primary scaffold, the 1-tert-butylpiperazine moiety is a valuable tool in advanced medicinal chemistry strategies like scaffold hopping and lead optimization.

Scaffold Hopping: This strategy involves replacing a central core of a known active molecule with a structurally different but functionally equivalent moiety to discover new chemical classes with improved properties. A clear example of this was seen in the development of histamine H₃R ligands, where the 4-pyridyl-piperazino moiety was successfully established as a novel bioisosteric replacement for a piperidine (B6355638) ring, leading to potent new ligands. wisdomlib.org

Lead Optimization: This is an iterative process where a "lead" compound with initial promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The piperazine ring is frequently used in this process because it can significantly modulate properties like solubility and basicity. nih.gov The presence of the tert-butyl group on the piperazine can provide steric bulk, which may protect the molecule from metabolic degradation or enhance selectivity by preventing binding to off-target receptors. By modifying the substituents on the second nitrogen of the 1-tert-butylpiperazine core, medicinal chemists can systematically optimize the ADME and safety profiles of a lead compound to generate a preclinical candidate.

Creation of Chemical Probes for Biological Research

The unique structure of 1-tert-butylpiperazine makes it an excellent starting point for the development of chemical probes. These tools are essential for studying biological systems, allowing researchers to investigate the function, localization, and interactions of proteins and other biomolecules. The tert-butyl group can provide steric hindrance that influences binding selectivity, while the secondary nitrogen offers a convenient point for attaching reporter groups such as fluorophores, biotin, or photoaffinity labels.

Research has focused on incorporating the 1-tert-butylpiperazine moiety into ligands for various receptors to study their roles in cellular signaling pathways. For instance, derivatives have been synthesized to create selective antagonists for histamine H3 and sigma-1 receptors, which are implicated in neurological processes. acs.org The piperazine core often enhances the water solubility of these probes, a desirable characteristic for biological assays. researchgate.net

Table 1: Examples of Chemical Probe Scaffolds Derived from Piperazine Derivatives

| Probe Type | Reporter Group | Biological Target/Application | Reference |

|---|---|---|---|

| Fluorescent Ligand | Fluorescein | G-Protein Coupled Receptors (GPCRs) | N/A |

| Photoaffinity Probe | Azide/Benzophenone | Receptor-Ligand Interaction Studies | N/A |

This table is illustrative and based on general applications of piperazine scaffolds in chemical probe design.

Role in the Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. nih.govnews-medical.net The piperazine scaffold, while not always a direct component of the final natural product, is often used in the synthesis of key intermediates or in the creation of analogues with improved properties. The structural rigidity and synthetic versatility of piperazine derivatives, including 1-tert-butylpiperazine, make them valuable building blocks.

Chemists utilize C-H functionalization techniques to modify the piperazine ring, enabling the creation of complex molecular architectures. nih.govresearchgate.net This allows for the synthesis of analogues of natural products like alkaloids, which often contain nitrogen heterocyclic cores. By incorporating the 1-tert-butylpiperazine moiety, chemists can systematically alter the steric and electronic properties of a molecule to study structure-activity relationships (SAR) or to develop compounds with enhanced biological activity or metabolic stability compared to the original natural product. The synthesis of complex molecules like Epicoccin G and Rostratin A highlights the power of modern synthetic methods, including C-H bond activation, to build intricate structures efficiently. news-medical.net

Emerging Applications in Materials Science and Catalysis Involving Piperazine Derivatives

Beyond medicinal chemistry, piperazine derivatives are finding increasing use in materials science and catalysis. rsc.orgnih.gov Their ability to act as ligands for metal ions is a key feature in these applications. The nitrogen atoms of the piperazine ring can coordinate with various transition metals to form stable complexes. nih.gov

These metal-piperazine complexes have shown potential in:

Catalysis: Piperazine-based ligands are employed in various catalytic reactions, including cross-coupling reactions. rsc.orgacs.org The steric and electronic properties of the piperazine substituent, such as the tert-butyl group, can be tuned to influence the catalytic activity and selectivity of the metal center. For example, palladium complexes with piperazine-derived ligands have been used in Heck-type reactions. acs.org

Metal-Organic Frameworks (MOFs): Piperazine derivatives serve as organic linkers in the construction of MOFs. rsc.orgnih.gov These materials are highly porous crystalline structures with applications in gas storage, separation, and catalysis. The geometry and functionality of the piperazine linker dictate the structure and properties of the resulting MOF.

The development of photoredox catalysis has also opened new avenues for using piperazine derivatives in synthesis. researchgate.netmdpi.com These methods allow for the functionalization of the piperazine ring under mild conditions, facilitating the creation of novel materials and catalysts. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-tert-Butylpiperazine dihydrochloride (B599025) |

| Imatinib |

| Sildenafil |

| Epicoccin G |

Computational and Theoretical Investigations in the Research of 1 Tert Butylpiperazine Dihydrochloride and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental structural and electronic characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and stability of piperazine (B1678402) derivatives. researchgate.netnih.gov By calculating various molecular properties and descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attacks, understand the molecule's stability, and rationalize its reaction mechanisms. researchgate.netrepositorioinstitucional.mx

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other important parameters include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). researchgate.net For instance, DFT studies on various heterocyclic compounds have successfully identified reactive sites, with analyses of the molecular electrostatic potential (MEP) map revealing regions prone to nucleophilic or electrophilic attack. researchgate.net In the context of piperazine derivatives, DFT has been used to perform natural population analysis to determine the relative electron density on the nitrogen atoms, thereby predicting the site-selectivity of C-H functionalization reactions. mdpi.com

Table 1: Key Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Chemical Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the global electrophilic nature of a molecule. |

This interactive table summarizes key descriptors used in DFT studies to evaluate the reactivity of chemical compounds.

Furthermore, DFT methods are employed to calculate the energetic properties of molecules, such as heats of formation, which are critical for assessing their potential as high-energy materials. nih.gov These calculations provide a theoretical foundation for understanding the stability and energy content of newly designed compounds. nih.gov

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31++G(d,p), can accurately predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts. researchgate.net

For example, a theoretical examination of 1-butylpiperazine (B1267675) involved recording its FT-IR and FT-Raman spectra and comparing them with values obtained from DFT calculations. researchgate.net This combined experimental and computational approach allows for reliable vibrational assignments. The potential energy distribution (PED) analysis is also used to support these assignments. researchgate.net Such studies are crucial for the detailed structural elucidation of new piperazine derivatives. Similarly, computational methods have been used to analyze the NMR spectra of substituted piperazine-2,5-diones to distinguish between cis and trans isomers, a finding corroborated by X-ray crystallography. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior and interactions, which is particularly valuable for understanding how derivatives of 1-tert-butylpiperazine (B1273478) might interact with biological systems.

Molecular docking is a key in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfgcu.edu This method is extensively used to study the interactions between piperazine derivatives and protein targets, providing insights into their potential mechanism of action. mdpi.comnih.gov

Numerous studies have employed molecular docking to understand the binding modes of piperazine derivatives with various enzymes and receptors. For example, docking studies have helped to elucidate the binding interactions of piperazine derivatives within the active site of urease, identifying them as potent inhibitors. nih.gov In other research, virtual screening via molecular docking was used to identify piperazine derivatives that could bind to the catalytic and peripheral anionic sites of human acetylcholinesterase, a target in Alzheimer's disease research. researchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps to rank potential compounds. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov Molecular dynamics simulations can further refine these findings by assessing the stability of the predicted binding poses over time. nih.govnih.govrsc.org

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

| Piperazine Derivative Class | Protein Target | Key Findings |

| Arylpiperazines | Androgen Receptor | Identified key hydrogen, electrostatic, and hydrophobic interactions; binding affinities of -7.1 to -7.5 kcal/mol. nih.gov |

| Benzothiazine-phenylpiperazines | Topoisomerase IIα | Compounds can bind in the active center and interact with DNA, forming stable complexes. mdpi.com |

| Piperazine-tethered bergenin (B1666849) hybrids | BcL2 protein | Derivatives showed strong binding energy and were predicted to downregulate the protein's expression. nih.gov |

| 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | Acetylcholinesterase | Compounds shown to bind at peripheral anionic and catalytic sites. researchgate.net |

This interactive table highlights findings from several molecular docking studies involving various piperazine derivatives and their protein targets.

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Computational conformational analysis is used to determine the most stable, low-energy conformations of molecules like 1-tert-butylpiperazine and its derivatives. The piperazine ring typically adopts a chair conformation, but the orientation of its substituents (axial vs. equatorial) can significantly impact its interaction with biological targets.

A study on 2-substituted piperazines revealed that the axial conformation was preferred in all cases for 1-acyl and 1-aryl derivatives. nih.gov This preference was found to be crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor, as the axial orientation placed key nitrogen atoms in an arrangement that mimics known agonists. nih.gov The presence of bulky groups, such as a tert-butyl group, can have a profound influence on the conformational equilibrium of cyclic systems. researchgate.net Theoretical calculations on related structures like 1-butylpiperazine have identified the equatorial-equatorial conformer as the most stable form. researchgate.net These computational predictions are essential for understanding structure-activity relationships and for the rational design of stereospecific syntheses of highly substituted piperazines. nih.gov

In Silico Approaches for Virtual Screening and Compound Design

In silico methods are a cornerstone of modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds and the rational design of new molecules with desired properties. These approaches significantly reduce the time and cost associated with experimental screening.

Virtual screening can be performed using techniques like molecular docking, where large databases of compounds are computationally tested for their ability to bind to a specific protein target. researchgate.net This approach has been successfully used to identify novel piperazine-based inhibitors for various targets. nih.govscispace.com

Another powerful in silico method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For example, a QSAR study on arylpiperazine derivatives identified key molecular descriptors (e.g., MATS7c, MATS3e) that strongly correlate with their anti-proliferative activity against prostate cancer cells. nih.gov Such models can then be used to predict the activity of newly designed compounds before they are synthesized. Additionally, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Advanced Analytical Methodologies for the Characterization and Study of 1 Tert Butylpiperazine Dihydrochloride in Academic Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-tert-Butylpiperazine (B1273478) Dihydrochloride (B599025). They provide information on the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-tert-Butylpiperazine Dihydrochloride, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic arrangement.

In ¹H NMR spectroscopy, the tert-butyl group gives rise to a highly characteristic, strong singlet peak in the upfield region, typically around 1.4 ppm, integrating to nine protons. The protons on the piperazine (B1678402) ring, being chemically non-equivalent in the dihydrochloride salt form, would present as complex multiplets in the approximate range of 3.0-3.8 ppm. The N-H protons of the protonated amines would appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would appear as distinct signals. The non-equivalent methylene (B1212753) carbons of the piperazine ring would also be resolved, typically appearing in the 40-55 ppm range.

To definitively assign these signals, 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton signal with its directly attached carbon atom. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons within the piperazine ring, confirming their connectivity. Dynamic NMR studies may also be employed to investigate conformational changes, such as the chair-boat interconversion of the piperazine ring. nih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~30 (methyls) | Characteristic tert-butyl group signal. |

| -C(CH₃)₃ | - | ~60 (quaternary) | Quaternary carbon of the tert-butyl group. |

| Piperazine -CH₂- | ~3.2-3.8 (multiplets, 8H) | ~40-50 | Methylene groups of the piperazine ring. |

Mass Spectrometry (MS) Techniques: ESI-MS, HRMS for Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For a polar, pre-charged salt like this compound, Electrospray Ionization (ESI) is the preferred method.

In ESI-MS, the analysis would typically show a prominent peak corresponding to the singly charged cation [M+H]⁺ of the free base (1-tert-butylpiperazine), which has a calculated monoisotopic mass of 142.1470 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula with great confidence. This capability is critical for distinguishing the target compound from potential impurities that may have the same nominal mass but a different elemental composition. HRMS is also instrumental in impurity profiling, helping to identify byproducts from the synthesis, such as incompletely substituted piperazine or products of side reactions. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure by breaking the molecule into smaller, identifiable pieces. For instance, a common fragmentation pathway for similar structures involves the loss of a methyl group from the tert-butyl moiety. chegg.combartleby.com

| Ion Species | Calculated m/z (Monoisotopic) | Technique | Purpose |

|---|---|---|---|

| [M+H]⁺ | 143.1546 | ESI-MS | Confirmation of the free base molecular weight. |

| [M+H]⁺ | 143.1546 | HRMS | Precise mass measurement for elemental formula confirmation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. dergipark.org.trscispace.com For this compound, these methods confirm the presence of the amine salt and the aliphatic hydrocarbon structure.

The IR spectrum is expected to show a broad and strong absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium (B1175870) salt (R₂NH₂⁺). The C-H stretching vibrations of the tert-butyl and piperazine methylenes would appear as sharp bands between 2850 and 3000 cm⁻¹. C-H bending vibrations for the tert-butyl group are expected around 1370-1390 cm⁻¹. The C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations are typically strong, providing a clear fingerprint of the aliphatic portions of the molecule. nih.govnih.gov Comparing the experimental IR and Raman spectra with data from related piperazine derivatives helps to confirm the assignments of the observed vibrational modes. dergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 2400-3000 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C-H Bend (tert-Butyl) | ~1370-1390 | IR |

| C-N Stretch | 1000-1250 | IR |

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thus enabling accurate purity assessment and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. For a polar and basic compound like this compound, a reversed-phase HPLC method is typically developed. nih.gov

Method development involves selecting an appropriate column, often a C18 or C8 stationary phase, and optimizing the mobile phase composition. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH. An ion-pairing reagent may be added to the mobile phase to improve peak shape and retention of the basic analyte.

Since the compound lacks a strong chromophore for UV detection, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or derivatization with a UV-active agent may be necessary. researchgate.netjocpr.com Once developed, the method must be validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness for reliable purity analysis. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, CAD, or UV (post-derivatization) |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the dihydrochloride salt itself is non-volatile and unsuitable for direct GC analysis, the technique is highly valuable for assessing the purity of the 1-tert-butylpiperazine free base before its conversion to the salt. researchgate.nethakon-art.com

In this context, GC can be used to monitor the synthesis of the free base, quantifying any remaining starting materials or volatile byproducts. A typical GC method would employ a capillary column with a polar stationary phase and use a Flame Ionization Detector (FID) for quantitation. researchgate.net For the analysis of trace-level piperazine-related impurities, GC coupled with a Mass Spectrometer (GC-MS) provides excellent sensitivity and specificity. rsc.org This allows for the confident identification and quantification of potential process-related impurities that could be carried over into the final dihydrochloride product.

Isotopic Labeling and Tracing Techniques in Mechanistic Research

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a biological pathway. By replacing one or more atoms of a molecule with their heavier, stable isotopes, researchers can follow the labeled molecule and its metabolites or products using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used in isotopic labeling studies due to its relative ease of incorporation into organic molecules and the significant mass difference between hydrogen and deuterium, which is readily detectable by mass spectrometry.

Metabolic Pathway Studies

In the context of 1-tert-butylpiperazine, deuterium labeling can be a valuable tool to investigate its metabolic fate in vitro and in vivo. The tert-butyl group and the piperazine ring are both potential sites of metabolism. The tert-butyl group can undergo oxidation to form a hydroxylated metabolite, which can be further oxidized to a carboxylic acid. The piperazine ring can also be a target for various metabolic transformations, including N-dealkylation, ring opening, and hydroxylation.

By selectively labeling different positions of the 1-tert-butylpiperazine molecule with deuterium, researchers can gain insights into its metabolic pathways. For example, if the tert-butyl group is deuterated, and the mass of the detected metabolites is correspondingly higher, it would confirm that the tert-butyl group is retained in the metabolites. Conversely, if unlabeled metabolites are detected, it would suggest that the tert-butyl group has been cleaved off.

The table below illustrates potential metabolic transformations of 1-tert-butylpiperazine and how deuterium labeling could be used to study them.

| Potential Metabolic Pathway | Deuterium Labeling Strategy | Expected Mass Shift in Metabolite |

| Hydroxylation of tert-butyl group | Deuteration of the tert-butyl group | +n (where n is the number of deuterium atoms) |

| N-dealkylation (loss of tert-butyl group) | Deuteration of the piperazine ring | Labeled piperazine metabolite detected |

| Ring hydroxylation | Deuteration of the piperazine ring | +n-1 (if a deuterium is replaced by a hydroxyl group) |

Reaction Pathway Studies

Deuterium labeling can also be employed to elucidate the mechanisms of chemical reactions involving 1-tert-butylpiperazine. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can provide valuable information about the rate-determining step of a reaction. If a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium will typically slow down the reaction. By measuring the KIE, chemists can infer the mechanism of the reaction.

Q & A

Q. What are the critical steps in synthesizing 1-tert-Butylpiperazine dihydrochloride to ensure high purity?